molecular formula C12H9ClO4 B186831 ETHYL 6-CHLORO-4-OXO-CHROMENE-2-CARBOXYLATE CAS No. 38322-69-9

ETHYL 6-CHLORO-4-OXO-CHROMENE-2-CARBOXYLATE

Cat. No.: B186831
CAS No.: 38322-69-9
M. Wt: 252.65 g/mol
InChI Key: JKMIKRDROJBJMP-UHFFFAOYSA-N
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Description

ETHYL 6-CHLORO-4-OXO-CHROMENE-2-CARBOXYLATE is a chemical compound belonging to the benzopyran family. This compound is characterized by the presence of a benzopyran ring system, which is a fused ring structure consisting of a benzene ring and a pyran ring. The compound is known for its diverse applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 6-CHLORO-4-OXO-CHROMENE-2-CARBOXYLATE typically involves the esterification of 4H-1-Benzopyran-2-carboxylic acid, 6-chloro-4-oxo- with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the carboxylic acid to the ester. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

ETHYL 6-CHLORO-4-OXO-CHROMENE-2-CARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol group.

    Substitution: Halogen substitution reactions can occur, where the chlorine atom is replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted benzopyran derivatives.

Scientific Research Applications

ETHYL 6-CHLORO-4-OXO-CHROMENE-2-CARBOXYLATE has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of ETHYL 6-CHLORO-4-OXO-CHROMENE-2-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to alterations in cellular processes. For example, it may interfere with the synthesis of nucleic acids or proteins, thereby exerting its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4H-1-Benzopyran-2-carboxylic acid, 6-nitro-4-oxo-, ethyl ester
  • 4H-1-Benzopyran-2-carboxylic acid, 8-nitro-4-oxo-, methyl ester
  • 4H-1-Benzopyran-2-carboxylic acid, 7-hydroxy-8-nitro-4-oxo-, ethyl ester

Uniqueness

ETHYL 6-CHLORO-4-OXO-CHROMENE-2-CARBOXYLATE is unique due to the presence of the chlorine atom at the 6-position, which can significantly influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific applications and effects.

Properties

IUPAC Name

ethyl 6-chloro-4-oxochromene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClO4/c1-2-16-12(15)11-6-9(14)8-5-7(13)3-4-10(8)17-11/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKMIKRDROJBJMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=O)C2=C(O1)C=CC(=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60191685
Record name 4H-1-Benzopyran-2-carboxylic acid, 6-chloro-4-oxo-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60191685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38322-69-9
Record name 4H-1-Benzopyran-2-carboxylic acid, 6-chloro-4-oxo-, ethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038322699
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4H-1-Benzopyran-2-carboxylic acid, 6-chloro-4-oxo-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60191685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

In an argon atmosphere, ca. 60% oily sodium hydride (1.68 g) was added to ethanol (10 mL). The mixture was stirred at room temperature for 10 minutes. Diethyl oxalate (3.36 mL) was added thereto, 5′-chloro-2′-hydroxyacetophenone (2.82 g) dissolved in ethanol (20 mL) was added dropwise to the resultant mixture, and ethanol (40 mL) was further added, followed by refluxing for 1.5 hours and stirring at 50° C. for 14 hours. To the reaction mixture, concentrated sulfuric acid (1.5 mL) and ethanol (10 mL) were added, and the mixture was refluxed for 4 hours. The resultant mixteure was cooled, concentrated under reduced pressure to reduce the solvent by half, and toluene and 1N aqueous sodium hydroxide (15 mL) were added to the concentrated mixture. The resultant mixture was extracted with ethyl acetate, and the organic layer was washed with saturated brine, followed by drying over sodium sulfate anhydrate. The solvent was concentrated under reduced pressure, and the residue was purified by silica gel column chromatography (hexane:ethyl acetate=7:1). The resultant solid was washed with hexane, to thereby give the title compound (1.20 g).
Quantity
1.68 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
3.36 mL
Type
reactant
Reaction Step Two
Quantity
2.82 g
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Three
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
40 mL
Type
solvent
Reaction Step Four
Quantity
1.5 mL
Type
reactant
Reaction Step Five
Quantity
10 mL
Type
solvent
Reaction Step Five

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